1-Hydroxy-2,4-dimethoxynaphthalene
Description
1-Hydroxy-2,4-dimethoxynaphthalene is a naphthalene derivative featuring hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 1, 2, and 4, respectively.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,4-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-14-10-7-11(15-2)12(13)9-6-4-3-5-8(9)10/h3-7,13H,1-2H3 |
InChI Key |
LDIZAOICCJHGQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
1-Acetyl-2,7-dimethoxynaphthalene ():
- Substituents: Acetyl (-COCH₃) at position 1, methoxy at 2 and 5.
- Hydrogen Bonding : Exhibits weak hydrogen bonding between ethynyl hydrogen and methoxy oxygen, unlike the stronger hydrogen bonds expected from a hydroxyl group in 1-Hydroxy-2,4-dimethoxynaphthalene .
- Reactivity : The acetyl group may undergo hydrolysis or nucleophilic substitution, whereas the hydroxyl group in the target compound could participate in oxidation or esterification.
2-Allyl-3-bromo-1,4-dimethoxynaphthalene ():
- Substituents: Methoxy at 1 and 4, bromo (-Br) at 3, allyl (-CH₂CH=CH₂) at 2.
- Reactivity : Bromo and allyl groups enable Suzuki coupling and electrophilic substitution, whereas the hydroxyl group in this compound may favor acid-base reactions or hydrogen-bond-mediated aggregation .
1-Hydroxy-2,3,5-trimethoxyxanthone (): Substituents: Hydroxyl at 1, methoxy at 2, 3, and 5 (xanthone core).
Physicochemical Properties
Table 1: Comparative Physicochemical Data
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